N-(3-Oxododecanoyl)homoserine lactone

Vue d'ensemble

Description

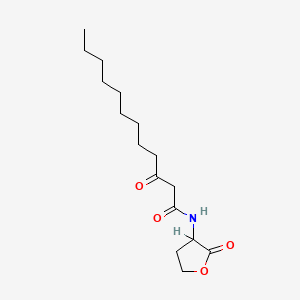

N-(3-oxododecanoyl)-L-homoserine lactone is an N-acyl-L-homoserine lactone having 3-oxododecanoyl as the acyl substituent. It has a role as a bacterial metabolite. It is a N-(3-oxododecanoyl)homoserine lactone and a N-acyl-L-homoserine lactone. It is an enantiomer of a N-(3-oxododecanoyl)-D-homoserine lactone.

Activité Biologique

N-(3-Oxododecanoyl)homoserine lactone (OdDHL) is a prominent signaling molecule involved in bacterial quorum sensing, particularly produced by Pseudomonas aeruginosa. This compound plays a critical role in modulating various biological activities, including immune responses, apoptosis, and interactions within the tumor microenvironment. This article explores the biological activity of OdDHL, supported by research findings, case studies, and data tables.

1. Quorum Sensing and Immunomodulation

OdDHL is classified as a bacterial autoinducer that facilitates communication among bacterial populations. It significantly influences the immune system:

- Inhibition of Lymphocyte Proliferation : OdDHL inhibits lymphocyte proliferation and the production of pro-inflammatory cytokines such as TNF-α and IL-12 in LPS-stimulated macrophages .

- Cytokine Induction : In vivo studies indicate that OdDHL induces the expression of cytokines like IL-1α and IL-6, along with chemokines such as MIP-2, which are crucial for inflammatory responses .

2. Apoptotic Effects

OdDHL has been shown to induce apoptosis in various cell types, primarily through mitochondrial pathways:

- Tumor Cell Apoptosis : Research indicates that OdDHL exacerbates endothelial cell death and induces apoptosis in tumor cells. This effect is mediated via receptor-interacting protein kinase 1-dependent pathways .

- Mechanism of Action : The apoptotic process involves caspases activation (caspases 3, 7, and 9), highlighting its potential as a therapeutic agent in cancer treatment .

3. Interaction with Tumor Microenvironment

Recent studies have explored how OdDHL interacts with the breast tumor microenvironment:

- Impact on Cancer Viability : In vitro experiments demonstrated that OdDHL affects breast cancer cell viability under conditions of hypoxia and collagen stiffness, suggesting a role in cancer progression and patient variability .

- Microbiome Influence : The presence of OdDHL in the breast tissue microbiome may contribute to disease phenotypes, indicating a complex interplay between microbial signals and host cellular responses .

Table 1: Summary of Biological Activities of OdDHL

5. Implications for Therapy

Given its immunomodulatory and apoptotic properties, OdDHL holds potential therapeutic implications:

- Cancer Treatment : Its ability to induce apoptosis in tumor cells suggests it could be harnessed for targeted cancer therapies.

- Immune Modulation : By modulating immune responses, OdDHL may serve as a candidate for treating inflammatory diseases or enhancing vaccine efficacy.

6. Conclusion

This compound is a multifaceted compound with significant biological activities that extend beyond bacterial communication. Its roles in immune modulation, apoptosis induction, and interaction with the tumor microenvironment underscore its potential as a therapeutic agent. Continued research is essential to fully elucidate its mechanisms and applications in clinical settings.

Applications De Recherche Scientifique

N-(3-Oxododecanoyl)homoserine lactone exhibits immunomodulatory properties, influencing immune cell functions. Studies have shown that it can inhibit lymphocyte proliferation and modulate cytokine production from macrophages . This dual role can either suppress or enhance antibody production depending on the concentration used.

Case Study: Cytokine Modulation

A study demonstrated that this compound inhibited TNF-α and IL-12 production by LPS-stimulated macrophages, suggesting its potential use in regulating inflammatory responses .

Cancer Research Applications

This compound has been investigated for its effects on cancer cell viability and motility. Research indicates that it can induce apoptosis in pancreatic carcinoma cells, reducing their mobility and viability . This property highlights its potential as a therapeutic agent in cancer treatment.

Table 2: Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Effect on Viability | Mechanism of Action |

|---|---|---|---|

| Panc-1 | 200 | Decreased viability | Induction of apoptosis |

| Aspc-1 | 300 | Reduced colony formation | Alteration of migration-associated genes |

| HPDE | Variable | Increased cofilin expression | Compensatory response to apoptosis |

Interactions with Tumor Microenvironment

Recent studies have explored how this compound interacts with the tumor microenvironment, particularly under conditions such as hypoxia . These interactions may influence cancer progression and patient variability.

Case Study: Breast Cancer Microenvironment

In vitro experiments revealed that this compound alters cell behavior in a breast tumor model by modifying responses to environmental cues like collagen stiffness and oxygen levels .

Membrane Biophysics Research

This compound has also been utilized in studies examining lipid-ordered domains in cell membranes. It has been shown to effectively alter these domains, which is crucial for understanding membrane biophysics and cellular signaling processes .

Table 3: Comparison with Other Modifiers

| Modifier | Efficiency | Application Area |

|---|---|---|

| This compound | High | Membrane domain modification |

| Methyl-β-cyclodextrin | Moderate | Cholesterol extraction |

Analyse Des Réactions Chimiques

Decomposition Reactions

N-(3-oxododecanoyl)homoserine lactone can undergo hydrolysis and nonenzymatic degradation to form various products:

-

Hydrolysis : The compound hydrolyzes to yield homoserine and 3-oxododecanoic acid under specific conditions. Kinetic studies have shown that the rate constants for hydrolysis vary with the length of the acyl chain, with a specific rate constant for 3OC12-HSL being .

-

Formation of Tetramic Acid : A novel degradation product, a tetramic acid derivative, has been identified from this compound. This compound exhibits potent antibacterial activity against Gram-positive bacteria while showing no toxicity towards Gram-negative strains .

Biological Interactions

This compound is known to interact with mammalian cells, particularly immune cells:

-

Activation of Immune Response : Research indicates that this quorum-sensing molecule enhances the activity of human polymorphonuclear neutrophils (PMNs), promoting their migration to infection sites and enhancing phagocytic activity .

-

Induction of Inflammatory Mediators : The compound has been shown to induce cyclooxygenase-2 and prostaglandin E2 production in human lung fibroblasts, suggesting its role in mediating inflammatory responses .

Propriétés

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSRRHGYXQCRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934614 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)dodecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152833-54-0 | |

| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)dodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152833-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudomonas aeruginosa autoinducer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152833540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)dodecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.